6,7-difluoro-1-(3-methylbenzyl)-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one
Description
Properties
IUPAC Name |
6,7-difluoro-1-[(3-methylphenyl)methyl]-3-(3-methylphenyl)sulfonylquinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2NO3S/c1-15-5-3-7-17(9-15)13-27-14-23(31(29,30)18-8-4-6-16(2)10-18)24(28)19-11-20(25)21(26)12-22(19)27/h3-12,14H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBISYXWADOBUJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C(=O)C3=CC(=C(C=C32)F)F)S(=O)(=O)C4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-difluoro-1-(3-methylbenzyl)-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an acid catalyst.
Introduction of the difluoro groups: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the benzyl and sulfonyl groups: This can be done through Friedel-Crafts alkylation and sulfonylation reactions, respectively.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, greener solvents, and catalysts to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6,7-Difluoro-1-(3-methylbenzyl)-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the quinoline core or the benzyl and sulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce partially or fully reduced quinoline derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antibacterial properties. The incorporation of the sulfonamide group enhances this activity. Studies have shown that compounds similar to 6,7-difluoro-1-(3-methylbenzyl)-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one can inhibit the growth of various bacterial strains, including resistant strains, making them candidates for new antibiotic therapies .
Anticancer Properties
The quinoline scaffold is a well-known starting point for developing anticancer agents. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle progression and inhibition of specific kinases . The fluorine substituents may enhance the selectivity and potency of these anticancer activities.
Allosteric Modulation
The compound has been explored as an allosteric modulator in various biochemical pathways. Its ability to interact with specific receptors can lead to altered signaling pathways, providing a novel approach to drug design aimed at diseases such as schizophrenia and other neuropsychiatric disorders .
Case Studies
Mechanism of Action
The mechanism of action of 6,7-difluoro-1-(3-methylbenzyl)-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets such as enzymes, receptors, and nucleic acids, affecting cellular pathways and processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and related quinolinone derivatives:
Key Observations :
6,7-Difluoro substituents (target compound) enhance electronegativity and may improve binding interactions compared to 6,7-dimethoxy derivatives (), which are more polar but bulkier .
Steric and Lipophilicity Considerations: The 3-methylbenzyl group at N1 introduces steric bulk compared to smaller substituents like methyl () or cyclopropyl (), which could influence membrane permeability .
Synthetic Accessibility :
- The synthesis of the target compound likely parallels methods for analogous derivatives, such as sulfonylation with 3-methylphenylsulfonyl chloride under basic conditions (e.g., K₂HPO₄ in acetonitrile/water; ) .
Biological Activity
6,7-Difluoro-1-(3-methylbenzyl)-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C20H18F2N2O2S
- Molecular Weight : 396.43 g/mol
This compound features a quinoline core with difluoro and sulfonyl substituents, which are critical for its biological activity.
Antitumor Activity
Recent studies have indicated that compounds with similar quinoline structures exhibit significant antitumor properties. For instance, derivatives of quinoline have been shown to inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest.
Case Study: In Vitro Antitumor Activity
In a study examining the effects of quinoline derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231), it was found that certain derivatives exhibited cytotoxic effects at low micromolar concentrations. The mechanism involved the activation of caspase pathways leading to programmed cell death .
Anti-inflammatory Effects
Quinoline derivatives are also known for their anti-inflammatory properties. The inhibition of pro-inflammatory cytokines such as IL-6 and TNF-alpha has been documented in various models.
Case Study: In Vivo Anti-inflammatory Activity
In an animal model of acute inflammation, administration of a related quinoline compound resulted in a significant reduction in paw edema compared to control groups. This effect was attributed to the suppression of NF-kB signaling pathways .
Antimicrobial Properties
The antimicrobial potential of this compound has been explored against various bacterial strains.
Research Findings
In vitro assays demonstrated that the compound exhibited bactericidal activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The sulfonyl group is believed to enhance binding affinity to enzymes involved in cancer progression.
- Receptor Modulation : The compound may act as a modulator for certain nuclear receptors that regulate gene expression related to inflammation and cancer.
- Oxidative Stress Induction : By generating reactive oxygen species (ROS), it may induce oxidative stress in cancer cells, leading to apoptosis.
Data Summary Table
Q & A
Q. Answer :
- 1H/13C NMR : Assign fluorine-coupled splitting patterns (e.g., δ 7.45–7.81 ppm for aromatic protons) and sulfonyl group signals (δ ~166–172 ppm in 13C NMR) .
- X-ray Diffraction (XRD) : Resolve dihedral angles between fused quinoline rings (e.g., 57.84° for analogous structures) and confirm intermolecular interactions (N–H⋯N hydrogen bonds, π–π stacking with centroid distances of 3.94 Å) .
- HRMS (ESI) : Validate molecular weight (e.g., [M+H]+ calcd. 293.0749) with <1 ppm error .
Advanced Question: How do substituent positions (e.g., 6,7-difluoro, 3-sulfonyl) influence biological activity and binding affinity?
Q. Answer :
- Fluorine Substituents : The 6,7-difluoro motif enhances lipophilicity and metabolic stability, critical for membrane penetration in antibacterial/antimalarial agents. Fluorine’s electron-withdrawing effect also modulates quinoline ring electronics, improving target engagement (e.g., DNA gyrase inhibition) .
- Sulfonyl Group : The 3-[(3-methylphenyl)sulfonyl] moiety introduces steric bulk and hydrogen-bonding capacity, as shown in antimalarial 4(1H)-quinolones where sulfonyl groups increase Plasmodium falciparum inhibitory activity (IC₅₀ < 50 nM) . SAR studies suggest substituting the sulfonyl aryl group (e.g., 4-methoxy or 4-chloro) can fine-tune selectivity .
Advanced Question: How can contradictory data on biological activity across studies be systematically addressed?
Answer :
Contradictions often arise from divergent assay conditions or substituent stereochemistry. For example:
- Anticancer vs. Antibacterial Activity : Cytotoxicity in HL-60/MCF-7 cells correlates with 3-sulfonyl substituents inducing DNA damage, while antibacterial activity requires a balance between lipophilicity (LogP 2.5–3.5) and hydrogen-bond donors .
- Resolution Steps :
- Normalize bioactivity data using reference compounds (e.g., ciprofloxacin for antibacterial assays).
- Perform comparative molecular field analysis (CoMFA) to map substituent effects.
- Validate via isothermal titration calorimetry (ITC) to quantify binding thermodynamics .
Advanced Question: What computational strategies are effective for predicting target proteins or mechanisms of action?
Q. Answer :
- Molecular Docking : Use AutoDock Vina or Glide to simulate binding to Methionyl-tRNA synthetase (MetRS) or topoisomerase IV. Focus on sulfonyl-fluorine interactions with catalytic lysine residues (e.g., K335 in MetRS) .
- MD Simulations : Analyze stability of ligand-protein complexes (RMSD < 2 Å over 100 ns) to prioritize targets .
- QSAR Models : Train on datasets (e.g., antimalarial ELQ-300 derivatives) to predict IC₅₀ values from descriptors like polar surface area (PSA) and molar refractivity .
Advanced Question: What strategies enable selective functionalization of the quinolin-4(1H)-one core for derivative synthesis?
Q. Answer :
- Bromination : Position-selective bromination at C(2)-methyl or C(6) occurs under NBS (1.2 eq)/AIBN conditions, yielding intermediates for Suzuki couplings (e.g., 3-aminophenylboronic acid for C–C bond formation) .
- Sulfonylation : Optimize CuI/1,10-phenanthroline catalysts in DMF at 80°C to install diverse sulfonyl groups (e.g., tosyl, mesyl) with >90% regioselectivity .
- N-Difluoromethylation : Use BrCF₂COOEt as a difluoromethylating agent under transition metal-free conditions to enhance metabolic resistance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
